molecular formula C16H12ClNO B1289100 8-(Benzyloxy)-2-chloroquinoline CAS No. 343788-51-2

8-(Benzyloxy)-2-chloroquinoline

Cat. No. B1289100
M. Wt: 269.72 g/mol
InChI Key: NIEHWTGNWJVDEU-UHFFFAOYSA-N
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Description

The compound "8-(Benzyloxy)-2-chloroquinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a benzyloxy substituent at the 8-position and a chlorine atom at the 2-position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The benzyloxy group is a common protecting group in organic synthesis, and the presence of the chlorine atom can make the molecule a suitable candidate for further chemical reactions.

Synthesis Analysis

The synthesis of quinoline derivatives can involve various strategies, including condensation, substitution, and cyclization reactions. For instance, the synthesis of a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate, involving substitution, nitration, reduction, cyclization, and chlorination steps . Although the exact synthesis of "8-(Benzyloxy)-2-chloroquinoline" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting structural features due to their aromatic systems and substituents. For example, the crystal structure of a styrylquinoline derivative showed that the styrylquinoline subunit adopts a coplanar conformation, indicating potential for strong π-π interactions and planarity that could affect its chemical properties . The molecular structure of "8-(Benzyloxy)-2-chloroquinoline" would likely exhibit similar aromatic characteristics, with the potential for intramolecular interactions influenced by its substituents.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those involving their nitrogen atom and substituents. The presence of a benzyloxy group can facilitate reactions such as deprotection or further substitution. The chlorine atom can act as a reactive site for nucleophilic substitution reactions. For example, benzo[h]quinoline complexes of palladium(II) were synthesized, indicating the ability of quinoline derivatives to form complexes with transition metals . Similarly, "8-(Benzyloxy)-2-chloroquinoline" could potentially undergo reactions to form metal complexes or react with nucleophiles at the chlorinated position.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption spectra of azo dyes based on 8-hydroxyquinoline benzoates . The benzyloxy and chloro substituents in "8-(Benzyloxy)-2-chloroquinoline" would affect its solubility, melting point, and reactivity. The compound's fluorescence and absorption properties could also be altered by these groups, as seen in the case of 8-hydroxyquinoline benzoates used as fluorescent chemosensors .

Scientific Research Applications

  • Antimicrobial Activities

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 8-benzyloxy-substituted quinoline ethers, including 8-(Benzyloxy)-2-chloroquinoline, have been synthesized and screened for their preliminary antimicrobial activities against various bacteria and fungi .
    • Methods of Application : The compounds were synthesized using a simple nucleophilic substitution reaction . They were then screened in vitro for their antimicrobial activities against two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), two Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis), and a fungal species (Aspergillus niger) .
    • Results or Outcomes : Among all synthesized compounds, one showed a significant growth inhibitory activity with MIC value 3.125 μg/mL, which was comparable to 8-hydroxyquinoline (2.5 μg/mL) and terbinafine (1.25 μg/mL) against A. niger .
  • Synthesis of Chalcones Derivatives

    • Scientific Field : Pharmaceutical and Medicinal Chemistry
    • Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of novel chalcones derivatives .
    • Methods of Application : The chalcones derivatives were synthesized by coupling 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds with aromatic substituted aldehyde .
    • Results or Outcomes : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra, and were screened for antimicrobial activity .
  • Development of Liquid Crystalline Materials

    • Scientific Field : Material Science
    • Summary of Application : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .
    • Methods of Application : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, were prepared and investigated in detail .
    • Results or Outcomes : The study provided insights into the effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials .
  • Fluorescent pH-Probes

    • Scientific Field : Organic & Biomolecular Chemistry
    • Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the development of fluorescent pH-probes .
    • Methods of Application : Three 5,7-π-extended 8-benzyloxyquinolines, namely 5,7-diphenyl-, 5,7-bis (biphenyl-4-yl)- and 5,7-bis (4-dibenzothiophenyl)-8-benzyloxyquinoline were prepared and investigated as fluorescent pH-probes in nonaqueous solution .
    • Results or Outcomes : The diphenyl- and the bis (biphenyl)-derivative especially show promising photoluminescence quantum yields both in the parent and the protonated state making them candidates for the active component in pH sensing applications .
  • Synthesis of Benzyl Ethers and Esters

    • Scientific Field : Organic Chemistry
    • Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of benzyl ethers and esters .
    • Methods of Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
    • Results or Outcomes : This method provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyquinoline delivers the active reagent in situ .
  • Benzylisoquinoline Alkaloid Metabolism

    • Scientific Field : Plant and Cell Physiology
    • Summary of Application : Benzylisoquinoline alkaloids (BIAs) are a structurally diverse group of plant specialized metabolites with a long history of investigation. Although the ecophysiological functions of most BIAs are unknown, the medicinal properties of many compounds have been exploited for centuries .
    • Methods of Application : The study of BIA metabolism involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications .
    • Results or Outcomes : The growing repository of BIA biosynthetic genes is providing the parts required to apply emerging synthetic biology platforms to the development of production systems in microbes as an alternative to plants as a commercial source of valuable BIAs .
  • Synthesis of Tubuvaline and O‑Benzyltubulysin V Benzyl Ester

    • Scientific Field : Organic Chemistry
    • Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of Tubuvaline and O‑Benzyltubulysin V Benzyl Ester .
    • Methods of Application : The synthesis was achieved through diastereocontrol in radical addition to β‑benzyloxy hydrazones .
    • Results or Outcomes : The revised approach to Tubuvaline and synthesis of O‑Benzyltubulysin V Benzyl Ester was successful .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research is needed. It could involve studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For specific compounds, it’s best to consult the primary literature or databases like PubChem or ChemSpider. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

2-chloro-8-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEHWTGNWJVDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621926
Record name 8-(Benzyloxy)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)-2-chloroquinoline

CAS RN

343788-51-2
Record name 8-(Benzyloxy)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-(benzyloxy)quinolin-2-ol (6.6 g, 26.3 mmol) was dissolved in POCl3 (50 mL). The mixture was stirred at 90° C. for 16 h. The POCl3 was evaporated and to the residue was added EtOAc (100 mL) and the solution was washed with a.q. NaHCO3 (80 mL) and H2O (80 mL). The EtOAc was removed under vacuum to give the desired compound (6.0 g, yield 85%). LCMS (m/z): 270.1 [M+H]+
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
INAS CATHEPSIN-D ACTIVITY - researchgate.net
… Methods: 8-benzyloxy-2-chloroquinoline was reacted with [K222] [18F] in DMSO at 135 C followed by catalytic hydrogenation. The product was formulated with saline after HPLC …
Number of citations: 0 www.researchgate.net
P Kulkarni, S Chiguru, G Hao, N Slavine… - Alzheimer's & …, 2013 - Wiley Online Library
… F-18 quinoline (F-18 HOQ) was prepared as previously reported by us; reacting 8-benzyloxy-2-chloroquinoline with K222 and F-18 in DMSO and purified by HPLC. Animals were …
N Vasdev, P Kulkarni, E van Oosten, P Cao, J Chio… - 2009 - Soc Nuclear Med
… 8-Benzyloxy-2-chloroquinoline was labelled in DMSO at 135 o C, followed by hydrogenation, in 15 min for each step. Fluorination of an acetal and benzoate-protected scyllo-inositol …
Number of citations: 0 jnm.snmjournals.org
P Kulkarni, N Vasdev, V Arora, G Hao, M Long, X Sun… - 2009 - Soc Nuclear Med
… Methods 8-Benzyloxy-2-chloroquinoline was reacted with [K 222 ][ 18 F] in DMSO at 135 o C, followed by catalytic hydrogenation. The product was purified by HPLC and formulated in …
Number of citations: 0 jnm.snmjournals.org
P Kulkarni, N Vasdev, V Arora, G Hao, M Long… - 2010 - Soc Nuclear Med
… Methods 8-benzyloxy-2-chloroquinoline was reacted with [K 222 ][ 18 F] in DMSO at 135 o C followed by catalytic hydrogenation. The product was formulated with saline after HPLC …
Number of citations: 1 jnm.snmjournals.org
P Kulkarni, V Arora, S Chiguru, G Hao, A Gupta… - 2011 - Soc Nuclear Med
… Methods F-18 HOQ was prepared as previously reported by us, reacting 8-benzyloxy-2-chloroquinoline with K222 and F-18 in DMSO. Control (B6) and Tg mice (n=4) (APP/PS1, strain …
Number of citations: 0 jnm.snmjournals.org
PV Kulkarni, N Vasdev, V Arora, G Hao… - Alzheimer's & …, 2010 - Wiley Online Library
… 8-benzyloxy-2-chloroquinoline was reacted with [K 222][18 F] in DMSO at 135 C followed by catalytic hydrogenation. The product was formulated with saline after HPLC purification in …
PV Kulkarni, N Vasdev, G Hao, V Arora… - AIP Conference …, 2011 - pubs.aip.org
… 8-Benzyloxy-2-chloroquinoline (3 mg) was heated at 135 0C for 15 minutes with dry fluorine-18 labeled potassium cryptand fluoride [K222)] [F-18] in DMSO. The labeled product was …
Number of citations: 1 pubs.aip.org
CM Keyari, AK Kearns, NS Duncan… - Journal of medicinal …, 2013 - ACS Publications
A series of 7-amino- and 7-acetamidoquinoline-5,8-diones with aryl substituents at the 2-position were synthesized, characterized, and evaluated as potential NAD(P)H:quinone …
Number of citations: 36 pubs.acs.org
T Fryatt, HI Pettersson, WT Gardipee, KC Bray… - Bioorganic & medicinal …, 2004 - Elsevier
… ethyl acetate/light petroleum to give 8-benzyloxy-2-chloroquinoline 53 as a colorless solid (… (b) A solution of 8-benzyloxy-2-chloroquinoline 53 (1.1 g, 4.0 mmol) in 1,2-dimethoxyethane …
Number of citations: 81 www.sciencedirect.com

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